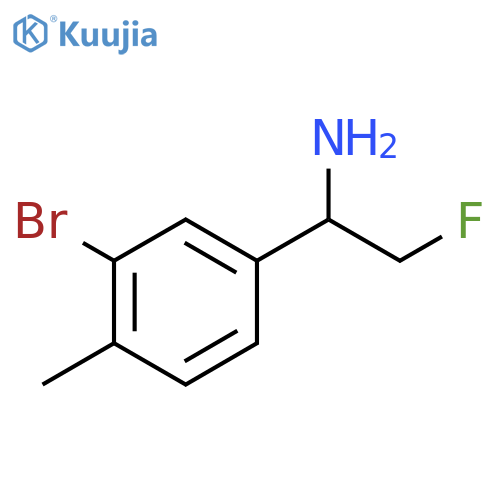

Cas no 1824598-76-6 (1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine)

1824598-76-6 structure

商品名:1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine

CAS番号:1824598-76-6

MF:C9H11BrFN

メガワット:232.092745065689

MDL:MFCD26136159

CID:5191980

PubChem ID:130059312

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 3-bromo-α-(fluoromethyl)-4-methyl-

- 1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine

-

- MDL: MFCD26136159

- インチ: 1S/C9H11BrFN/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,12H2,1H3

- InChIKey: HHEMRXPCFLHTNZ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(C)=C(Br)C=1)(N)CF

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 298.9±40.0 °C at 760 mmHg

- フラッシュポイント: 134.6±27.3 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319501-5.0g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 5.0g |

$2981.0 | 2023-02-24 | ||

| Enamine | EN300-319501-10.0g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 10.0g |

$4421.0 | 2023-02-24 | ||

| Enamine | EN300-319501-10g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 10g |

$4421.0 | 2023-09-05 | ||

| Enamine | EN300-319501-0.5g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 0.5g |

$987.0 | 2023-09-05 | ||

| Enamine | EN300-319501-0.1g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 0.1g |

$904.0 | 2023-09-05 | ||

| Enamine | EN300-319501-0.05g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 0.05g |

$864.0 | 2023-09-05 | ||

| Enamine | EN300-319501-5g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 5g |

$2981.0 | 2023-09-05 | ||

| Enamine | EN300-319501-1.0g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-319501-2.5g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 2.5g |

$2014.0 | 2023-09-05 | ||

| Enamine | EN300-319501-0.25g |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine |

1824598-76-6 | 0.25g |

$946.0 | 2023-09-05 |

1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1824598-76-6 (1-(3-bromo-4-methylphenyl)-2-fluoroethan-1-amine) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 506-17-2(cis-Vaccenic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬